Methyl 4-bromocrotonate

Beschreibung

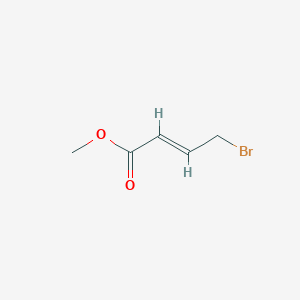

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIKCBHOVNDESJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304209 | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-bromocrotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6000-00-6, 1117-71-1 | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis, particularly in the development of targeted therapeutics. Its unique structure, featuring both an α,β-unsaturated ester and a reactive alkyl bromide, makes it a valuable building block for the introduction of a Michael acceptor moiety. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its critical application in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.

Chemical and Physical Properties

This compound is a transparent, slightly yellow liquid.[1] It is characterized by the chemical formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [1][2] |

| Appearance | Transparent, slightly yellow liquid | [1] |

| Boiling Point | 83-85 °C at 13 mmHg | [1][2] |

| Density | 1.522 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.501 | [1][2] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [2][3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethanol. | [1] |

| Stability | Decomposes when exposed to light or heat. | [1] |

| Storage Conditions | 2-8 °C, under an inert atmosphere. | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Proton NMR) | δ (ppm): 7.00 (dt, J=15.3, 7.3 Hz, 1H), 6.05 (dt, J=15.3, 1.2 Hz, 1H), 4.02 (dd, J=7.3, 1.2 Hz, 2H), 3.76 (s, 3H) |

| ¹³C NMR (Carbon NMR) | δ (ppm): 165.8 (C=O), 143.2 (CH), 123.5 (CH), 51.9 (CH₃), 31.8 (CH₂) |

| Infrared (IR) Spectroscopy | Characteristic peaks expected around 1720-1740 cm⁻¹ (C=O stretch), 1650-1680 cm⁻¹ (C=C stretch), and 1100-1300 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (MS) | Expected molecular ion peaks (M+) at m/z 178 and 180 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of -OCH₃ (m/z 31) and Br (m/z 79/81). |

Experimental Protocols

Synthesis of this compound via Allylic Bromination

This protocol describes the synthesis of this compound from methyl crotonate using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Experimental Workflow: Synthesis via Allylic Bromination

Caption: Workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water, followed by a saturated solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis from (E)-4-bromobut-2-enoic acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid with methanol.

Methodology:

-

To a solution of (E)-4-bromobut-2-enoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or vacuum distillation.

Application in Drug Development: Synthesis of Irreversible EGFR/HER-2 Inhibitors

This compound is a crucial building block in the synthesis of several irreversible tyrosine kinase inhibitors targeting EGFR and HER-2. These receptors are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

EGFR and HER-2 Signaling Pathways

The EGFR/HER-2 signaling cascade is initiated by the binding of a ligand (like EGF) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, ultimately promoting cell proliferation and survival.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway.

HER-2 Signaling Pathway

References

Methyl 4-bromocrotonate: A Technical Guide for Synthetic and Medicinal Chemistry

CAS Number: 1117-71-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a halogenated α,β-unsaturated ester that serves as a valuable and reactive intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom, a carbon-carbon double bond, and an ester functional group, imparts a unique reactivity profile, making it a key building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role in the development of targeted cancer therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1117-71-1 | [1][2][3] |

| Molecular Formula | C₅H₇BrO₂ | [1][2][3] |

| Molecular Weight | 179.01 g/mol | [1][2][3] |

| Appearance | Colorless to yellow/brown liquid | [1][2] |

| Boiling Point | 83-85 °C at 13 mmHg | [1][2] |

| Density | 1.522 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.501 | [2] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol. | [1] |

| Storage Conditions | 2-8 °C, handle under nitrogen in a fume hood. | [1][2] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code |

| Causes severe skin burns and eye damage. | H314 |

| Combustible liquid. | H227 |

This information is based on available safety data sheets and should be supplemented with a thorough review of the material's specific SDS before handling.

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale protocols are detailed below.

Method 1: Esterification of 4-bromobut-2-enoic acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid with methanol, facilitated by an acid catalyst such as thionyl chloride.

References

An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromocrotonate, a key building block in organic synthesis, with a particular focus on its role in the development of targeted cancer therapies. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its application as a precursor to potent enzyme inhibitors.

Core Properties of this compound

This compound is a halogenated unsaturated ester that serves as a versatile reagent in organic chemistry. Its chemical reactivity, largely attributed to the presence of a bromine atom and a conjugated system, makes it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Weight | 179.01 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₇BrO₂ | [1][2][5] |

| CAS Number | 1117-71-1 | [1][2][5] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | 1.522 g/mL at 25 °C | [7] |

| Boiling Point | 83-85 °C at 13 mmHg | [7] |

| Refractive Index | 1.4990-1.5020 at 20 °C | [6] |

| Solubility | Soluble in ethyl acetate | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the vinyl protons, the methylene group adjacent to the bromine, and the methyl ester group. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the olefinic carbons, the methylene carbon attached to bromine, and the methoxy carbon. |

| Mass Spectrometry | The mass spectrum is expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation would likely involve the loss of the methoxy group, the bromine atom, and cleavage of the carbon-carbon bonds. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common experimental protocols are detailed below.

Experimental Protocol 1: Bromination of Methyl Crotonate

A prevalent method for the synthesis of this compound involves the allylic bromination of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as dibenzoyl peroxide.

Caption: Afatinib's inhibition of the EGFR/HER2 pathway.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR leads to the formation of receptor dimers (homodimers or heterodimers with other family members like HER2). This dimerization activates the intracellular tyrosine kinase domain, triggering autophosphorylation. [8]This phosphorylation event initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which promotes cell proliferation, and the RAS/RAF/MEK/ERK pathway, which supports cell survival. [9][10][11][12] Afatinib, with its reactive Michael acceptor group derived from this compound, forms a covalent bond with a specific cysteine residue (Cys797 in EGFR and Cys805 in HER2) within the ATP-binding pocket of the kinase domain. [8][13]This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling pathways and leading to the inhibition of tumor growth and induction of apoptosis. [14][15]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. [6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, most notably in the pharmaceutical industry. Its role as a key precursor in the synthesis of irreversible EGFR/HER2 inhibitors like afatinib highlights its importance in the development of targeted therapies for cancer. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and drug development.

References

- 1. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 85 , technical grade 1117-71-1 [sigmaaldrich.com]

- 5. indiamart.com [indiamart.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 4-溴代巴豆酸甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of methyl 4-bromocrotonate, an important synthetic intermediate in medicinal chemistry. The document outlines the key spectroscopic data and experimental protocols used to confirm the molecule's structure, presented in a format tailored for professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₇BrO₂, is an α,β-unsaturated ester.[1] The molecule exists predominantly as the trans (E) isomer, which is the more stable configuration.[2][3] Its structure features a methyl ester group conjugated with a carbon-carbon double bond, and a bromine atom at the allylic position.

DOT Script of this compound Structure

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][4] |

| Molecular Weight | 179.01 g/mol | [1][3][4] |

| Appearance | Clear yellow to colorless or brown liquid | [1][3][5] |

| Boiling Point | 83-85 °C at 13 mmHg | [1][5][6] |

| Density | ~1.522 g/mL at 25 °C | [1][2][5] |

| Refractive Index | n20/D 1.501 | [1][2][6] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of the trans-isomer of this compound shows four distinct signals, corresponding to the seven protons. The chemical shifts (δ) and coupling constants (J) are summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment | Reference(s) |

| A | 7.003 | dt | 1H | J(A,B)=15.3, J(A,C)=7.3 | =CH-COOR | [7] |

| B | 6.046 | dt | 1H | J(A,B)=15.3, J(B,C)=1.2 | =CH-CH₂Br | [7] |

| C | 4.015 | dd | 2H | J(A,C)=7.3, J(B,C)=1.2 | -CH₂Br | [7] |

| D | 3.759 | s | 3H | - | -OCH₃ | [7] |

The large coupling constant of 15.3 Hz between protons A and B is characteristic of a trans-configuration across the double bond.

¹³C NMR, IR, and Mass Spectrometry Data

While detailed experimental data for ¹³C NMR, IR, and Mass Spectrometry were not available in the searched resources, the expected features based on the known structure are described below.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in different chemical environments: the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the bromine atom, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹), a C=C stretch for the alkene (around 1650 cm⁻¹), and C-O stretching bands for the ester linkage.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.

Experimental Protocols for Synthesis

This compound is a valuable synthetic intermediate, and several methods for its preparation have been reported. Two common and reliable protocols are detailed below.

Synthesis from (E)-4-Bromobut-2-enoic Acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid using methanol and thionyl chloride (SOCl₂).[5]

Experimental Protocol:

-

To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

-

Cool the mixture to 0 °C with stirring until the acid is completely dissolved.

-

Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, ensuring the temperature is maintained and gas evolution is controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Extract the residue with ethyl acetate and water. Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 8:1) to yield this compound as a red oily liquid (yield: 93.1%).[5]

DOT Script of Synthesis Workflow (Method 1)

Caption: Workflow for synthesis from (E)-4-bromobut-2-enoic acid.

Synthesis from Methyl Crotonate via Allylic Bromination

This method utilizes the allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide or AIBN.[5]

Experimental Protocol (Adapted):

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl crotonate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

DOT Script of Synthesis Workflow (Method 2)

Caption: Workflow for synthesis via allylic bromination.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound, such as this compound, follows a logical progression of analytical techniques.

DOT Script of Structure Elucidation Workflow

Caption: Logical workflow for structure elucidation.

Conclusion

The structure of this compound is unequivocally confirmed through the combined interpretation of its spectroscopic data, particularly ¹H NMR, and is supported by its logical synthesis from known precursors. This guide provides the essential data and protocols necessary for the synthesis and characterization of this important intermediate, serving as a valuable resource for professionals in chemical research and development.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. scbt.com [scbt.com]

- 3. 4-ブロモクロトン酸メチル 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. This compound(6000-00-6) 13C NMR [m.chemicalbook.com]

Synthesis of (E)-Methyl 4-bromobut-2-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 4-bromobut-2-enoate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and biologically active molecules.[1][2] Its structure, featuring both an α,β-unsaturated ester and an allylic bromide, allows for diverse chemical transformations. This document provides a comprehensive overview of the primary synthetic routes to (E)-Methyl 4-bromobut-2-enoate, with a focus on detailed experimental protocols, quantitative data analysis, and mechanistic understanding.

Introduction

(E)-Methyl 4-bromobut-2-enoate, also known as methyl (E)-4-bromocrotonate, is an important reagent in organic synthesis.[3] It serves as a precursor for the construction of more complex molecular architectures, finding application in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, substituted benzoxepines, and L-α-amino[4,5-³H]adipic acid.[4] The strategic placement of the bromine atom and the methyl ester group on the butene backbone makes it a versatile building block. This guide details the prevalent methods for its preparation, offering practical insights for laboratory synthesis.

Primary Synthetic Route: Esterification of (E)-4-bromobut-2-enoic acid

The most direct and high-yielding reported synthesis of (E)-Methyl 4-bromobut-2-enoate involves the esterification of (E)-4-bromobut-2-enoic acid. This method utilizes a simple acid-catalyzed reaction with methanol, often facilitated by a dehydrating agent or an acid chloride to drive the reaction to completion. A common and effective approach employs thionyl chloride with methanol.[3][4]

Experimental Protocol

Materials:

-

(E)-4-bromobut-2-enoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

50 ml three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 50 ml three-necked flask containing anhydrous methanol (10 ml), add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) at 0 °C with stirring until fully dissolved.[3][4]

-

Slowly add thionyl chloride (5.49 g, 46.19 mmol, 5 ml) dropwise to the solution, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.[3][4]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[3][4]

-

Extract the residue with ethyl acetate and water. Separate the organic layer.[3][4]

-

Concentrate the dried organic phase via rotary evaporation to obtain the crude product.[3][4]

-

Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (8:1) eluent system to yield pure (E)-Methyl 4-bromobut-2-enoate.[3][4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (E)-4-bromobut-2-enoic acid | [3][4] |

| Moles of Starting Material | 9.24 mmol | [3][4] |

| Reagent | Thionyl chloride | [3][4] |

| Moles of Reagent | 46.19 mmol | [3][4] |

| Solvent | Anhydrous Methanol | [3][4] |

| Reaction Temperature | 0 °C to Room Temperature | [3][4] |

| Reaction Time | 15 hours | [3][4] |

| Product Yield | 1.54 g (93.1%) | [3][4] |

| Physical Appearance | Red oily liquid | [3][4] |

| Boiling Point | 83-85 °C at 13 mmHg | [1][4] |

| Density | 1.522 g/mL at 25 °C | [1][4] |

Reaction Pathway and Workflow

Caption: Reaction scheme for the synthesis of (E)-Methyl 4-bromobut-2-enoate.

Caption: Experimental workflow for the synthesis and purification.

Alternative Synthetic Routes

While the esterification of the corresponding carboxylic acid is a primary method, other synthetic strategies can be envisioned or have been applied to similar structures. These include allylic bromination and the Hunsdiecker reaction.

Allylic Bromination of Methyl Crotonate

This approach involves the selective bromination of the methyl group of methyl crotonate (methyl but-2-enoate). N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, which proceed via a free-radical mechanism.[5][6] This method, sometimes called the Wohl-Ziegler reaction, allows for the introduction of a bromine atom at the allylic position while preserving the double bond.[7]

General Reaction Scheme: Methyl crotonate reacts with NBS in the presence of a radical initiator (e.g., AIBN or light) in a non-polar solvent like carbon tetrachloride. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical.[5] This radical abstracts an allylic hydrogen from methyl crotonate, forming a resonance-stabilized allylic radical.[5][7] This radical then reacts with a molecule of Br₂ (present in low concentrations) to yield the desired product and regenerate a bromine radical, propagating the chain reaction.[5][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 4-BROMOCROTONATE | 6000-00-6 [chemicalbook.com]

- 4. This compound | 1117-71-1 [amp.chemicalbook.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methyl 4-Bromocrotonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceutical compounds, including irreversible inhibitors of EGFR and HER-2 tyrosine kinases for potential antitumor applications. However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols and handling procedures. This technical guide provides an in-depth overview of the safety and handling of this compound to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid that is a lachrymator, meaning it can cause tearing.[1][2] It is recognized as a hazardous substance and requires careful handling in a controlled laboratory environment.

| Property | Value | Reference |

| Chemical Formula | C₅H₇BrO₂ | [3] |

| Molecular Weight | 179.01 g/mol | [3] |

| Appearance | Clear to yellow or colorless to brown liquid | [4][5] |

| Boiling Point | 83 - 85 °C / 181.4 - 185 °F | [4] |

| Flash Point | 91 °C / 195.8 °F | [4] |

| Density | 1.522 g/mL at 25 °C | [6] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethanol. | [7] |

| Stability | Stable under recommended storage conditions. May decompose when exposed to light or heat. | [7][8] |

| Synonyms | Methyl 4-bromo-2-butenoate, 4-Bromo-2-butenoic acid methyl ester, Methyl gamma-bromocrotonate | [2][9] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive nature, causing severe skin burns and eye damage, and its potential to cause respiratory irritation.[8] It is also harmful if swallowed or in contact with the skin and is a combustible liquid.[2]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage[5]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

-

H227: Combustible liquid[5]

Signal Word: Danger[4]

Toxicity Data

While the toxicological properties of this compound have not been fully investigated, Acute Toxicity Estimates (ATE) are available.[8] It is important to note that no specific occupational exposure limits (PEL, TLV) have been established for this compound.

| Exposure Route | Acute Toxicity Estimate (ATE) |

| Oral | 300 - 2000 mg/kg (Category 4) |

| Dermal | 1000 - 2000 mg/kg (Category 4) |

| Inhalation (Vapor) | 10 - 20 mg/l (Category 4) |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid all personal contact, including inhalation of vapors or mists.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly closed.[3]

-

Refrigerated storage (2-8°C) is recommended to maintain product quality.[4][6]

-

Store away from incompatible materials such as acids, bases, reducing agents, and strong oxidizing agents.[8]

-

Use polyethylene or polypropylene containers for storage.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE | Specification |

| Eye/Face Protection | Safety goggles or a face shield (European standard - EN 166). |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[8] Water mist may be used to cool closed containers.[8]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[8] Containers may explode when heated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Spill Response:

-

Minor Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate personnel to a safe area.

-

Keep people away from and upwind of the spill.

-

Remove all sources of ignition.

-

Prevent the spill from entering drains or waterways.

-

Contact emergency services and the appropriate environmental health and safety office.

-

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not empty into drains.[8]

Visual Guides

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows and the chemical's structure.

Caption: General workflow for safely handling this compound.

Caption: Decision-making flowchart for responding to a this compound spill.

Caption: Chemical structure of this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | 1117-71-1 | TCI AMERICA [tcichemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.es [fishersci.es]

- 5. This compound, tech. 85% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound 85 , technical grade 1117-71-1 [sigmaaldrich.com]

- 7. This compound | 1117-71-1 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. youtube.com [youtube.com]

Storage conditions for Methyl 4-bromocrotonate

An In-depth Technical Guide to the Storage of Methyl 4-bromocrotonate

For researchers, scientists, and professionals in drug development, the proper storage and handling of reagents are paramount to ensuring experimental reproducibility, safety, and the integrity of results. This compound, a reactive intermediate, requires specific storage conditions to prevent its degradation and ensure its stability. This guide provides a comprehensive overview of the recommended storage conditions, stability, and safety precautions for this compound.

Summary of Storage and Stability Data

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the key quantitative and qualitative data gathered from various safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [1][2][3][4] |

| Store in a cool place. | [5] | |

| Room temperature. | [6] | |

| Atmosphere | Dry and well-ventilated place. | [1][2][3][5] |

| Container | Keep container tightly closed. | [1][2][3][5] |

| Containers which are opened must be carefully resealed and kept upright to prevent leakage. | [5] | |

| Keep only in original container. | ||

| Avoid aluminum or galvanized containers. | ||

| Chemical Stability | Stable under recommended storage conditions. | [3][5] |

| Conditions to Avoid | Heat, flames, sparks, and other ignition sources. | [1][2][3][5] |

| Contact with moisture. | ||

| Incompatible Materials | Strong oxidizing agents. | [1][2][3][5] |

| Acids. | [1][2][3] | |

| Bases. | [1][2][3] | |

| Reducing agents. | [1][2][3] | |

| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Hydrogen bromide gas. | [1][3][5] |

| Thermal decomposition can lead to the release of irritating gases and vapors. | [1][3] |

Experimental Protocols

Detailed, publicly available experimental protocols specifically investigating the stability of this compound under various conditions (e.g., kinetic studies of degradation) are not readily found in the provided search results. However, based on the handling and storage guidelines from safety data sheets, a general protocol for ensuring stability during laboratory use can be outlined.

General Handling Protocol to Ensure Stability:

-

Preparation: Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.

-

Inert Atmosphere: For reactions sensitive to moisture or oxidation, handle the reagent under an inert atmosphere (e.g., argon or nitrogen).

-

Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid introducing contaminants into the storage container.

-

After Use: Tightly reseal the container immediately after dispensing. For septum-sealed bottles, ensure the septum is not compromised.

-

Storage: Promptly return the container to the recommended refrigerated storage (2-8°C).

Logical Relationships and Pathways

The following diagrams illustrate the logical flow for proper storage and the potential decomposition pathways based on the available data.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and use a chemical fume hood to avoid inhalation of vapors.[1][2][3]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][5] The substance is a lachrymator, meaning it can cause tearing.[3][5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][2]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1][2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][5]

-

References

The Versatile Virtuoso: Methyl 4-bromocrotonate as a Pivotal Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Methyl 4-bromocrotonate, a bifunctional molecule featuring both an α,β-unsaturated ester and a reactive allylic bromide, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties allow it to participate in a wide array of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the role of this compound in synthetic chemistry, with a particular focus on its applications in the development of pharmaceutical agents. Detailed experimental protocols for its key reactions, quantitative data summaries, and diagrammatic representations of reaction pathways are presented to equip researchers with the practical knowledge required to effectively utilize this important synthetic tool.

Physicochemical Properties and Spectroscopic Data

This compound is a clear to slightly yellow liquid with a molecular formula of C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1] It is soluble in common organic solvents such as dichloromethane, chloroform, and ethanol.[1] Due to its reactivity, it is typically stored at refrigerated temperatures (2-8 °C) to prevent decomposition.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1117-71-1 | [1] |

| Molecular Formula | C₅H₇BrO₂ | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | Clear to slightly yellow liquid | [1] |

| Boiling Point | 83-85 °C at 13 mmHg | [1] |

| Density | 1.522 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.501 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.00 (dt, J=15.3, 7.3 Hz, 1H), 6.05 (dt, J=15.3, 1.2 Hz, 1H), 4.02 (dd, J=7.3, 1.2 Hz, 2H), 3.76 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 165.8, 142.5, 124.2, 51.9, 30.1 |

Key Synthetic Applications and Reaction Methodologies

This compound serves as a versatile four-carbon building block, enabling the introduction of a butenoate moiety into a target molecule. Its reactivity is characterized by the electrophilic nature of both the C4 position (allylic bromide) and the β-carbon of the unsaturated ester, allowing for a diverse range of transformations.

Nucleophilic Substitution Reactions: A Gateway to Functionalized Molecules

The allylic bromide in this compound is susceptible to nucleophilic attack, providing a straightforward method for carbon-heteroatom and carbon-carbon bond formation. This reaction is particularly valuable in the synthesis of pharmaceutical intermediates.

A prominent example is its use in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib. In this synthesis, this compound undergoes a nucleophilic substitution reaction with piperidine to form (E)-methyl 4-(piperidin-1-yl)but-2-enoate, a key intermediate.[2]

Experimental Protocol 1: Synthesis of (E)-methyl 4-(piperidin-1-yl)but-2-enoate

-

Materials: this compound, piperidine, potassium carbonate, acetonitrile.

-

Procedure: To a stirred solution of piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile at 0 °C, a solution of this compound (1.0 equivalent) in acetonitrile is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-methyl 4-(piperidin-1-yl)but-2-enoate.

-

Expected Yield: 85-95%.

-

Characterization Data for (E)-methyl 4-(piperidin-1-yl)but-2-enoate:

-

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.85 (dt, J=15.6, 6.8 Hz, 1H), 5.90 (dt, J=15.6, 1.5 Hz, 1H), 3.72 (s, 3H), 3.08 (d, J=6.8 Hz, 2H), 2.40 (t, J=5.4 Hz, 4H), 1.60 (p, J=5.6 Hz, 4H), 1.45 (p, J=5.6 Hz, 2H).

-

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 166.8, 145.2, 122.1, 60.9, 54.1, 51.5, 26.0, 24.2.

-

MS (ESI): m/z 184.13 [M+H]⁺.

-

Caption: Nucleophilic substitution of this compound with piperidine.

Reformatsky Reaction: Formation of β-Hydroxy Esters

The Reformatsky reaction, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc, can be extended to the vinylogous system of this compound. This reaction provides access to γ-hydroxy-α,β-unsaturated esters or α-substituted-β,γ-unsaturated esters, depending on the reaction conditions. The solvent and the nature of the carbonyl compound play a crucial role in determining the regioselectivity of the attack of the organozinc intermediate.

Experimental Protocol 2: Reformatsky Reaction with Benzaldehyde

-

Materials: this compound, benzaldehyde, activated zinc dust, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.

-

Procedure: A flask containing activated zinc dust (1.5 equivalents) and anhydrous THF is heated to reflux. A solution of this compound (1.0 equivalent) and benzaldehyde (1.2 equivalents) in anhydrous THF is added dropwise to the refluxing suspension. After the addition is complete, the mixture is refluxed for an additional 2 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Expected Products: A mixture of γ-addition (normal) and α-addition (abnormal) products may be formed. The ratio is dependent on the specific reaction conditions.

-

Characterization Data for the γ-addition product (methyl 5-hydroxy-5-phenylpent-2-enoate):

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.40 (m, 5H), 6.95 (dt, J=15.6, 7.0 Hz, 1H), 5.90 (d, J=15.6 Hz, 1H), 4.80 (t, J=6.5 Hz, 1H), 3.70 (s, 3H), 2.50-2.65 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 147.0, 143.5, 128.6, 127.8, 125.8, 122.0, 72.5, 51.6, 40.2.

-

Caption: Reformatsky reaction of this compound with benzaldehyde.

Diels-Alder Reaction: [4+2] Cycloadditions

As an electron-deficient alkene, this compound can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful method for the construction of six-membered rings with control over stereochemistry.

Experimental Protocol 3: Diels-Alder Reaction with Cyclopentadiene

-

Materials: this compound, freshly cracked cyclopentadiene, dichloromethane.

-

Procedure: To a solution of this compound (1.0 equivalent) in dichloromethane at 0 °C is added freshly cracked cyclopentadiene (2.0 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the excess cyclopentadiene is removed by azeotropic distillation with methanol. The crude product, a mixture of endo and exo isomers, is purified by column chromatography on silica gel.

-

Expected Yield: 70-85%.

-

Characterization Data for the major endo isomer (methyl 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene-6-carboxylate):

-

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.20 (m, 2H), 3.70 (s, 3H), 3.50 (dd, J=9.5, 3.0 Hz, 1H), 3.30 (m, 1H), 3.15 (m, 1H), 2.90 (m, 1H), 1.50 (m, 2H).

-

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 172.5, 137.8, 135.5, 51.8, 49.5, 46.8, 45.2, 43.1, 38.5.

-

Caption: Diels-Alder reaction of this compound with cyclopentadiene.

Role in Drug Development and Future Outlook

The utility of this compound as a synthetic intermediate is particularly evident in the field of drug development. Its ability to introduce a reactive "warhead" in the form of an α,β-unsaturated ester makes it a valuable precursor for the synthesis of irreversible enzyme inhibitors. The synthesis of Dacomitinib is a prime example of this application, where the butenoate moiety derived from this compound forms a covalent bond with a cysteine residue in the active site of EGFR.[2]

The diverse reactivity of this compound opens up avenues for the synthesis of a wide range of biologically active molecules. Its application in the construction of complex natural products and other pharmaceutical agents is an active area of research. The development of new catalytic and stereoselective methods for reactions involving this intermediate will further expand its synthetic utility.

References

An In-depth Technical Guide to Methyl 4-bromocrotonate: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a reactive bromine atom and an α,β-unsaturated ester moiety, allows for a variety of chemical transformations, making it an essential building block for more complex molecules. This guide provides a detailed overview of its core physical properties, general experimental procedures for their determination, and its application in the synthesis of targeted therapeutic agents.

Physical Properties of this compound

The physical characteristics of a compound are critical for its handling, purification, and use in chemical reactions. The boiling point and density are fundamental properties that inform distillation conditions and reaction stoichiometry.

| Physical Property | Value | Conditions |

| Boiling Point | 83-85 °C | at 13 mmHg |

| Density | 1.522 g/mL | at 25 °C |

Experimental Protocols

Determination of Boiling Point (General Procedure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points, vacuum distillation is employed.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 13 mmHg). The flask is then heated gently.

-

Data Collection: The temperature is recorded when the liquid is consistently condensing and dripping into the receiving flask. This temperature range is the boiling point at that specific pressure.

Determination of Density (General Procedure)

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: An empty, clean, and dry pycnometer (a flask with a precise volume) is weighed on an analytical balance.

-

Volume Measurement: The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement is typically performed at a constant temperature, such as 25 °C.

Role in the Synthesis of Irreversible Kinase Inhibitors

This compound is a crucial reagent in the development of irreversible inhibitors for protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are important targets in cancer therapy[1]. The α,β-unsaturated ester of this compound can act as a Michael acceptor, allowing it to form a covalent bond with a nucleophilic residue (typically cysteine) in the active site of the kinase. This irreversible binding leads to potent and sustained inhibition of the enzyme's activity.

Synthesis of this compound

A common synthetic route to this compound involves the allylic bromination of methyl crotonate.

Caption: Synthesis of this compound via allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS).

References

Technical Guide: Solubility Profile of Methyl 4-bromocrotonate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromocrotonate

This compound (CAS No. 1117-71-1) is a significant synthetic intermediate widely utilized in organic and pharmaceutical chemistry.[1] As a halogenated α,β-unsaturated ester, its unique structure—containing a bromine atom, a carbon-carbon double bond, and an ester functional group—imparts distinct reactivity that makes it a key building block in the synthesis of complex molecules.[1][2] It is notably used in the synthesis of irreversible inhibitors for EGFR and HER-2 tyrosine kinases, which have shown enhanced anti-tumor activities.[1][3]

Understanding the physicochemical properties of this compound is critical for its application in synthesis, purification, and formulation. Solubility, in particular, is a fundamental parameter that dictates solvent selection for reactions, crystallization, extraction, and chromatographic purification. This guide provides a comprehensive overview of the known solubility characteristics of this compound and presents standardized protocols for its empirical determination.

Key Physicochemical Properties:

-

Appearance: Transparent, slightly yellow liquid[1]

-

Storage Conditions: 2-8 °C, protect from light and heat to prevent decomposition[1]

Solubility Profile

Qualitative Solubility Assessment

Specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative reports state that it is soluble in common organic solvents such as dichloromethane, chloroform, and ethanol.[1]

Based on its molecular structure—a polar ester with a reactive alkyl bromide moiety—a general solubility profile can be predicted according to the "like dissolves like" principle.[7]

-

High Solubility Expected in:

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform). These solvents can engage in dipole-dipole interactions with the polar ester group.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). These solvents can act as hydrogen bond acceptors for the ester's oxygen atoms.[8]

-

-

Moderate to Low Solubility Expected in:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane). The polarity of the ester and C-Br bond will likely limit its miscibility with purely nonpolar solvents.

-

Quantitative Solubility Data Table

As precise data is unavailable, the following table is provided as a template for researchers to systematically record experimentally determined solubility values. This structure allows for the clear and direct comparison of solubility in various solvents at different temperatures, a crucial factor for process optimization.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Halogenated | Dichloromethane | 25 | |||

| Chloroform | 25 | ||||

| Ethers | Diethyl Ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | ||||

| Ketones | Acetone | 25 | |||

| Esters | Ethyl Acetate | 25 | |||

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Hydrocarbons | Toluene | 25 | |||

| Hexane | 25 | ||||

| Nitriles | Acetonitrile | 25 |

Experimental Protocol for Solubility Determination

To generate the quantitative data required for research and development, a standardized and reliable experimental method is necessary. The isothermal shake-flask method is widely considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[9][10]

Isothermal Shake-Flask Method

This method measures the equilibrium (or thermodynamic) solubility, which is the concentration of a compound in a saturated solution in the presence of an excess of the solid phase at a constant temperature.[9][10] Since this compound is a liquid at room temperature, this protocol is adapted for a liquid solute.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with agitation

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add a measured volume of the selected organic solvent to a series of glass vials.

-

Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and a separate phase of the solute remains visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed. Equilibrium is typically reached when the concentration of the solute in the solution phase remains constant over time. This can take anywhere from 24 to 72 hours.[10]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant layer of each vial using a calibrated pipette. Be cautious not to disturb the undissolved solute layer.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved droplets.

-

Analysis: Accurately dilute the filtered sample with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated HPLC or GC method.

-

Calculation: Calculate the solubility based on the measured concentration from the analytical instrument and the dilution factor used. Express the results in units such as g/100 mL or mol/L.

Alternative Method: Gravimetric Analysis

For a simpler, though potentially less precise, determination, a gravimetric method can be employed.[11]

-

Prepare a saturated solution as described in steps 1-4 of the Isothermal Shake-Flask Method.

-

Pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed beaker or watch glass.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature below the boiling point of this compound.

-

Once the solvent is fully evaporated, weigh the beaker containing the solute residue.

-

The difference between the final and initial weights of the beaker gives the mass of the solute dissolved in the initial volume of the solution, from which solubility can be calculated.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining solubility.

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

References

- 1. Page loading... [guidechem.com]

- 2. fiveable.me [fiveable.me]

- 3. This compound | 1117-71-1 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound, CasNo.1117-71-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Key Structural Features of (E)-Methyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a versatile building block stems from the orthogonal reactivity of its primary functional groups: an α,β-unsaturated ester and an allylic bromide. This technical guide provides an in-depth analysis of the core structural features of the predominantly available (E)-isomer, including its stereochemistry, physicochemical properties, and comprehensive spectroscopic signature. Detailed experimental protocols for its synthesis are also presented to support its practical application in research and development.

Core Molecular Structure and Functional Groups

(E)-Methyl 4-bromocrotonate possesses the chemical formula C₅H₇BrO₂.[1] Its structure consists of a four-carbon butenoate backbone, featuring a methyl ester at the C1 position and a bromine atom at the C4 position. The molecule's reactivity is primarily dictated by two key functional groups:

-

α,β-Unsaturated Ester: This system includes the carbon-carbon double bond (C2=C3) conjugated with the carbonyl group (C=O) of the methyl ester. This conjugation makes the β-carbon (C3) electrophilic and susceptible to nucleophilic addition (Michael addition).

-

Allylic Bromide: The bromine atom is attached to a carbon (C4) adjacent to the double bond. This configuration makes the C-Br bond labile, rendering it an excellent leaving group in nucleophilic substitution reactions (Sₙ2 or Sₙ2').

This unique combination allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including irreversible inhibitors of EGFR and HER-2 tyrosine kinases used in anti-tumor research.

Caption: Molecular structure of this compound.

Stereochemistry: The (E)-Isomer

The geometry of the C2=C3 double bond is a critical structural feature. Commercial this compound is predominantly the (E)-isomer (also known as the trans-isomer).[2] This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

At Carbon 2 (C2): The attached groups are -COOCH₃ (high priority) and -H (low priority).

-

At Carbon 3 (C3): The attached groups are -CH₂Br (high priority) and -H (low priority).

Since the two high-priority groups are on opposite sides of the double bond, the molecule is assigned the (E) designation, from the German entgegen (opposite). This stereochemistry is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

Caption: CIP priority assignment for (E)-Methyl 4-bromocrotonate.

Physicochemical Properties

The key quantitative physical and chemical properties of (E)-Methyl 4-bromocrotonate are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇BrO₂ | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | |

| Density | 1.522 g/mL at 25 °C | |

| Boiling Point | 83-85 °C at 13 mmHg | |

| Refractive Index (n²⁰/D) | 1.501 | |

| Flash Point | 92 °C (197.6 °F) | |

| Storage Conditions | 2-8 °C |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the (E)-stereochemistry.

| Assignment | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Hc | -CH₂Br | 4.015 | Doublet of doublets | J(Hc, Ha) = 7.3, J(Hc, Hb) = 1.2 |

| Ha | =CH- (C3) | 7.003 | Doublet of triplets | J(Ha, Hb) = 15.3, J(Ha, Hc) = 7.3 |

| Hb | =CH- (C2) | 6.046 | Doublet of triplets | J(Ha, Hb) = 15.3, J(Hb, Hc) = 1.2 |

| Hd | -OCH₃ | 3.759 | Singlet | - |

| Data sourced from ChemicalBook.[3] |

The most diagnostic value is the large coupling constant between the vinylic protons Ha and Hb (J = 15.3 Hz), which is characteristic of a trans relationship across the double bond.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to each carbon atom in the molecule.

| Carbon Assignment | Hybridization | Expected Chemical Shift Range (δ, ppm) |

| C1 (-C OOR) | sp² | 165 - 175 |

| C2 (=C H-COOR) | sp² | 120 - 140 |

| C3 (-C H=CH-) | sp² | 140 - 150 |

| C4 (-C H₂Br) | sp³ | 30 - 40 |

| C5 (-OC H₃) | sp³ | 50 - 60 |

| Expected ranges are based on standard ¹³C NMR chemical shift tables.[4][5] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester, conjugated) | Stretch | 1715 - 1730 |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| =C-H (Vinylic) | Stretch | 3000 - 3100 |

| =C-H (trans) | Bend (out-of-plane) | 960 - 990 |

| C-O (Ester) | Stretch | 1150 - 1300 |

| C-Br | Stretch | 500 - 600 |

| Expected ranges are based on standard IR absorption tables.[4] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a characteristic pattern for a bromine-containing compound.

| m/z Value | Interpretation | Notes |

| 178 / 180 | [M]⁺, Molecular Ion | The two peaks in an approximate 1:1 ratio are due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br).[3] |

| 147 / 149 | [M - OCH₃]⁺ | Loss of the methoxy radical.[3] |

| 99 | [M - Br]⁺ | Loss of the bromine radical.[3] |

| 68 | [C₄H₄O]⁺ | A common fragment.[3] |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester portion.[3] |

| 39 | [C₃H₃]⁺ | A common hydrocarbon fragment.[3] |

| Experimental m/z values sourced from ChemicalBook.[3] |

Experimental Protocols

Synthesis of (E)-Methyl 4-bromocrotonate

This protocol details the synthesis from (E)-4-bromobut-2-enoic acid.

Materials:

-

(E)-4-bromobut-2-enoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/ethyl acetate (8:1 v/v)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous methanol (approx. 6.5 mL per gram of acid). Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Esterification: Slowly add thionyl chloride (5.0 eq) dropwise to the solution, maintaining the temperature at 0 °C. Control the addition rate to manage gas evolution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 15 hours.

-

Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

Workup: Add ethyl acetate and water to the residue and transfer to a separatory funnel. Collect the organic phase.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (8:1) mixture as the eluent to yield the final product.

Caption: Workflow for the synthesis of (E)-Methyl 4-bromocrotonate.

Conclusion

The structural framework of (E)-Methyl 4-bromocrotonate is defined by its (E)-alkene stereochemistry and the presence of two key reactive sites: an electrophilic β-carbon and a labile allylic bromide. These features, readily confirmed by a combination of NMR, IR, and mass spectrometry, make it an exceptionally useful and predictable intermediate for constructing complex molecular architectures in medicinal chemistry and materials science. A thorough understanding of its structural and spectroscopic properties is paramount for its effective application in advanced organic synthesis.

References

Stability and Decomposition of Methyl 4-bromocrotonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract